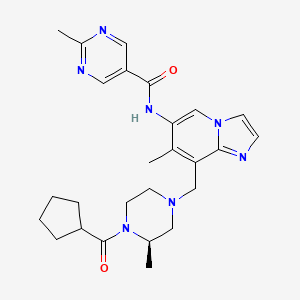

N-(1-(2-(2,3-dihydrobenzofuran-5-yl)ethyl)-4,5-dihydro-1H-pyrrol-3-yl)-2,2-diphenylacetamide hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Darifenacin hydrobromide is a potent muscarinic receptor antagonist used primarily for the treatment of overactive bladder syndrome. It works by selectively blocking the M3 muscarinic acetylcholine receptors, which mediate bladder muscle contractions, thereby reducing the urgency to urinate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Darifenacin hydrobromide is synthesized through a multi-step process. One common method involves the alkylation of (3S)-1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of an inorganic base like potassium carbonate in a heterogeneous system of water and an organic solvent . The crude darifenacin base is then isolated and converted to the hydrobromide salt by adding concentrated hydrobromic acid .

Industrial Production Methods: In industrial settings, darifenacin hydrobromide is often produced using a similar synthetic route but optimized for large-scale production. This involves the use of high-efficiency reactors and purification systems to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Darifenacin hydrobromide undergoes several types of chemical reactions, including:

Substitution Reactions: The alkylation step in its synthesis is a nucleophilic substitution reaction.

Hydrolysis: It can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions:

Reagents: Potassium carbonate, hydrobromic acid, acetonitrile, and water.

Conditions: Reflux conditions for alkylation, room temperature for hydrolysis

Major Products: The major product of these reactions is darifenacin hydrobromide itself, with potential by-products including unreacted starting materials and minor impurities .

Scientific Research Applications

Darifenacin hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of muscarinic receptor antagonists.

Mechanism of Action

Darifenacin hydrobromide exerts its effects by selectively antagonizing the M3 muscarinic acetylcholine receptor. These receptors are involved in the contraction of bladder and gastrointestinal smooth muscles. By blocking these receptors, darifenacin reduces bladder muscle contractions, thereby decreasing the urgency to urinate . This selectivity for the M3 receptor is thought to provide a clinical advantage in treating overactive bladder syndrome .

Comparison with Similar Compounds

Oxybutynin: Another muscarinic receptor antagonist used for overactive bladder but less selective for the M3 receptor.

Tolterodine: Similar to darifenacin but with a broader range of muscarinic receptor antagonism.

Solifenacin: Another M3 selective antagonist but with different pharmacokinetic properties.

Uniqueness: Darifenacin hydrobromide’s high selectivity for the M3 receptor distinguishes it from other muscarinic antagonists, potentially offering fewer side effects related to non-selective muscarinic receptor blockade .

Properties

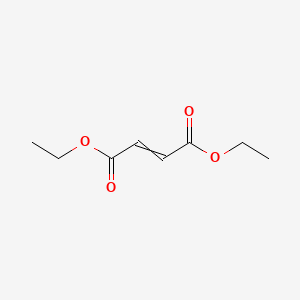

Molecular Formula |

C28H29BrN2O2 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

N-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,3-dihydropyrrol-4-yl]-2,2-diphenylacetamide;hydrobromide |

InChI |

InChI=1S/C28H28N2O2.BrH/c31-28(27(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-25-14-17-30(20-25)16-13-21-11-12-26-24(19-21)15-18-32-26;/h1-12,19-20,27H,13-18H2,(H,29,31);1H |

InChI Key |

UIVCRLQAHMCYRB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C=C1NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)

![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)

![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)

![2-[2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate](/img/structure/B11935787.png)

![5-benzyl-13-methyl-4-[2-(1H-pyrazol-4-yl)ethynyl]-8-oxa-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene](/img/structure/B11935803.png)

![(1R,5S)-3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B11935806.png)